molecular formula C12H10ClNO2 B6367804 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1261957-93-0

2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367804
CAS RN: 1261957-93-0
M. Wt: 235.66 g/mol
InChI Key: NGUIJYYSWMNIRT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% (2C3MHP95) is a pyridine derivative that has been used in a number of scientific research applications. It is a widely used reagent in organic synthesis as well as a useful building block in the production of pharmaceuticals and other organic compounds. 2C3MHP95 is an important reagent in the synthesis of a variety of compounds, including those used in medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including those used in medicinal chemistry, biochemistry, and drug discovery. It has also been used as a building block in the production of pharmaceuticals and other organic compounds. Additionally, 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been used in the synthesis of a variety of heterocycles, such as pyrrolidines and piperidines.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This inhibition of COX is thought to be responsible for the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects, as well as anti-platelet activity. It has also been found to inhibit the production of prostaglandins and to reduce the activity of the enzyme cyclooxygenase. Additionally, 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, the Friedel-Crafts acylation reaction used to synthesize 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% is typically mild and yields are usually high. However, there are some limitations to the use of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. The compound is not very soluble in water and must be used in an organic solvent. Additionally, the compound may be toxic in high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95%. One potential direction is the development of new synthetic methods for the preparation of the compound. Additionally, further research could be done to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Furthermore, research could be done to investigate the potential therapeutic applications of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95%. Finally, further research could be done to explore the potential uses of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% in the synthesis of other compounds.

Synthesis Methods

2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% is synthesized by a method known as the Friedel-Crafts acylation reaction. This method involves the reaction of a carbonyl compound with an alkyl halide in the presence of an acid catalyst. The reaction produces an acylated product, which is then hydrolyzed to give the desired pyridine derivative. The reaction is typically carried out in a solvent such as acetic acid or ethyl acetate. The reaction conditions are typically mild and the yields are usually high.

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-5-4-8(7-9(11)13)12-10(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUIJYYSWMNIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682994
Record name 2-(3-Chloro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-93-0
Record name 3-Pyridinol, 2-(3-chloro-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261957-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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